N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide -

N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide

Catalog Number: EVT-4251517
CAS Number:
Molecular Formula: C15H12BrClN4O4
Molecular Weight: 427.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Leflunomide

Compound Description: Leflunomide (1) is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. It works by inhibiting an enzyme involved in the immune response. []

Relevance: Although Leflunomide shares a similar target (inflammation) with the target compound N-(4-Bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide, it is not directly structurally related. The paper mentions Leflunomide as a background for exploring similar anti-inflammatory molecules. []

Malononitrilamide (MNA)

Compound Description: Malononitrilamide (MNA, 2) is the primary active metabolite of Leflunomide. It exhibits immunosuppressive effects. []

Relevance: Malononitrilamide (MNA) serves as a structural basis for a series of derivatives, including N-(4-Chlorophenyl)-2-substituted Nicotinamides, which are being explored as potential anti-inflammatory agents. These derivatives, like the target compound N-(4-Bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide, are designed based on the active pharmacophore of MNA, a β-keto amide with an enolic hydroxyl group. []

N-(4-Chlorophenyl)-2-hydroxynicotinamide

Compound Description: N-(4-Chlorophenyl)-2-hydroxynicotinamide (4) is a key intermediate used in the synthesis of a variety of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives. []

Relevance: N-(4-Chlorophenyl)-2-hydroxynicotinamide (4) is a direct precursor to a series of N-(4-Chlorophenyl)-2-substituted Nicotinamide derivatives. These derivatives, along with the target compound N-(4-Bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide, are being explored for their potential anti-inflammatory activities, building upon the structural features of MNA. []

N-(4-Chlorophenyl)-2-substituted Nicotinamides

Compound Description: This group represents a series of compounds (5-11) synthesized by modifying the 2-position of the phenyl moiety in N-(4-chlorophenyl)-2-hydroxynicotinamide. []

Relevance: These compounds share a common structural motif with N-(4-Bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide: a substituted phenyl ring linked to a nitrogen-containing heterocycle. Both this group and the target compound are being investigated for their anti-inflammatory properties. []

Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Compound Description: This compound serves as a model for synthesizing a series of 24 potential histone deacetylase (HDAC) inhibitors. It features a chlorophenyl group attached to a tertiary alcohol. []

Relevance: This compound shares a 4-chlorophenyl structural feature with the target compound, N-(4-Bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide. While they belong to different chemical classes and target different biological pathways, the shared structural feature suggests a potential for similar chemical reactivity or pharmacological properties. []

3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid

Compound Description: This compound is a carboxylic acid derivative of Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. It is obtained through saponification of the parent ester. []

Relevance: This compound shares a 4-chlorophenyl structural feature with the target compound, N-(4-Bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide. Although their target pathways are distinct, the shared moiety indicates a degree of structural relatedness. []

Compound Description: This compound is a hydrazide derivative of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, synthesized through hydrazinolysis of the parent ester. []

Relevance: This compound shares a 4-chlorophenyl structural feature with the target compound, N-(4-Bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide. This structural similarity points to a potential for related chemical reactivity or pharmacological properties. []

Compound Description: This series encompasses compounds with varying aryl substituents at the 3-position. Their synthesis involves C–C bond formation between Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives and various C-active nucleophiles. []

Relevance: These compounds are structurally related to N-(4-Bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide through the presence of a 4-chlorophenyl group. While their target pathways differ, this shared moiety suggests a degree of structural relatedness. []

N-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364 or Taranabant)

Compound Description: MK-0364 (Taranabant) is a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R). It is investigated for its potential to treat obesity by controlling energy balance. [, ]

Relevance: Taranabant, with its 4-chlorophenyl moiety, bears a structural resemblance to N-(4-Bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide. Despite targeting different biological pathways, this shared structural feature indicates a level of relatedness. [, ]

Properties

Product Name

N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]urea

Molecular Formula

C15H12BrClN4O4

Molecular Weight

427.64 g/mol

InChI

InChI=1S/C15H12BrClN4O4/c1-8-10(3-2-4-13(8)21(24)25)14(22)19-20-15(23)18-12-6-5-9(16)7-11(12)17/h2-7H,1H3,(H,19,22)(H2,18,20,23)

InChI Key

RHNSKPIEJQXKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NNC(=O)NC2=C(C=C(C=C2)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.